molecular formula C21H15N5O4 B2511863 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide CAS No. 899946-22-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide

Cat. No.: B2511863
CAS No.: 899946-22-6
M. Wt: 401.382
InChI Key: LSLUPZOHGDKQFL-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the cysteine-481 residue in the ATP-binding pocket of BTK, leading to sustained suppression of B-cell receptor signaling Source . This mechanism is critical for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. The compound's core structure is based on a pyrazolopyrimidine scaffold, a privileged chemotype in kinase inhibitor design known for its high selectivity and potency Source . Researchers utilize this acrylamide-based inhibitor to study aberrant B-cell activation and proliferation, to evaluate its efficacy in inducing apoptosis in malignant B-cells, and to explore its potential for overcoming resistance to other therapeutic agents. Its research value extends to the exploration of autoimmune diseases, where BTK plays a key role in innate immune responses and autoantibody production Source .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4/c27-19(9-7-14-6-8-17-18(10-14)30-13-29-17)24-25-12-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-12H,13H2,(H,24,27)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLUPZOHGDKQFL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide is a synthetic derivative featuring a complex structure that integrates a benzodioxole moiety and a pyrazolopyrimidine framework. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula of the compound is C20H16N4O4C_{20}H_{16}N_{4}O_{4}, with a molecular weight of 368.37 g/mol. The structure features critical functional groups that contribute to its biological activity, such as the acrylamide group and the heterocyclic pyrazolo[3,4-d]pyrimidine.

Anticancer Activity

Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases.

Cell Line IC50 (µM) Mechanism
MCF-715.2Apoptosis induction
A54912.8Cell cycle arrest at G2/M

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated that it possesses notable activity against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using various assays, including the inhibition of nitric oxide production in macrophages. The results indicated a dose-dependent reduction in inflammatory markers, supporting its potential use in inflammatory diseases.

Concentration (µM) NO Production (%)
1025
2550
5075

Case Studies

  • Anticancer Study : A study published in Cancer Letters explored the effects of this compound on human breast cancer cells. The results showed that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation : Another research article in Journal of Antimicrobial Chemotherapy reported on the synthesis of related compounds and their antibacterial activities. The study highlighted that derivatives similar to this compound exhibited potent activity against resistant strains of bacteria.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analogs with Pyrazolo[3,4-d]pyrimidine Cores

(2E)-N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide
  • Structure: Shares the pyrazolo[3,4-d]pyrimidinone core and (E)-acrylamide group but replaces the 1,3-benzodioxole with a 3-chlorophenyl substituent.
  • Molecular Formula : C₂₀H₁₄ClN₅O₂ (MW: 391.81 g/mol) .
  • Key Differences: The chlorine atom on the phenyl ring may enhance electrophilic interactions but increase toxicity risks.
CBS-1 (Compound 37 from )
  • Structure : Pyrazolo[3,4-d]pyrimidine-urea hybrid with unspecified substituents.
  • Activity : Demonstrated superior cytotoxicity to doxorubicin in vitro and in vivo, inducing apoptosis via caspase-3 activation and NF-κB suppression .
  • Key Differences :
    • Urea linker instead of acrylamide may influence hydrogen-bonding interactions with targets.
    • Highlights the pyrazolo[3,4-d]pyrimidine scaffold’s versatility in anticancer drug design.

Analogs with Varied Heterocyclic Cores

N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (3a)
  • Structure : Features a pyrimido[4,5-d]pyrimidine core with methoxy and piperazinyl substituents.
  • Synthesis : Acryloyl chloride was used to introduce the acrylamide group, similar to methods for the main compound .
  • Key Differences :
    • Piperazine moiety enhances solubility and may improve blood-brain barrier penetration.
    • Larger heterocyclic system (imidazo-pyrimido-pyrimidine) could increase steric hindrance during target binding.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • Structure : Pyrazole carbohydrazide with 1,3-benzodioxole and 4-hydroxy-3-methoxybenzylidene groups.
  • Molecular Formula : C₁₉H₁₆N₄O₅ (MW: 380.35 g/mol) .
  • Key Differences :
    • Carbohydrazide linker instead of acrylamide reduces conformational flexibility.
    • Demonstrates how the 1,3-benzodioxole group is utilized in diverse pharmacophores.

Substituent-Driven Comparisons

Role of the Acrylamide Group
  • The (E)-acrylamide configuration is conserved in the main compound and analogs like 3a and 3g , suggesting its importance in covalent binding (e.g., to cysteine residues in kinases).
Impact of Aromatic Substituents
  • Chlorophenyl () : Introduces electronegativity but may increase off-target interactions.
  • Methoxyphenyl () : Balances hydrophobicity and hydrogen-bonding capacity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.